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Compound of Interest |

Compound Name: 4-Phenoxybutyryl chloride
CAS No.: 5139-89-9
Cat. No.: B1294281
- 7

Executive Summary & Compound Profile

4-Phenoxybutanoyl chloride (CAS: 5139-89-9) is a critical acyl chloride intermediate used
primarily in the synthesis of chromanones via intramolecular Friedel-Crafts acylation and as a
linker in fragment-based drug discovery (FBDD). Its high reactivity requires precise handling
and rapid characterization to ensure integrity before subsequent coupling steps.

This guide provides a definitive reference for the spectroscopic identification of 4-
phenoxybutanoyl chloride, distinguishing it from its precursor (4-phenoxybutyric acid) and
hydrolysis byproducts.

Chemical Profile
Property Data

IUPAC Name 4-Phenoxybutanoyl chloride

Molecular Formula

Molecular Weight 198.65 g/mol

Appearance Colorless to pale yellow liquid

- Moisture sensitive; hydrolyzes to 4-
Stability ) )
phenoxybutyric acid and HCI
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Synthesis & Structural Logic

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for
identifying solvent residuals (

, HCI) and unreacted starting materials.

Synthetic Pathway

The compound is typically generated in situ from 4-phenoxybutyric acid using thionyl chloride (

) or oxalyl chloride.

4-Phenoxybutyric Acid 4-Phenoxybutanoyl Chloride
(Precursor) Nu- Attack el -S02, -HCI (Target)
\ Intermediate \/
/V\ [Chlorosulfite] /...
soclz  +— TNe— =T Byproducts:
(Thionyl Chloride) SO2 (gas) + HCI (gas)

Click to download full resolution via product page
Figure 1: Synthetic pathway via thionyl chloride.[1] Note that incomplete removal of

may result in broad peaks or baseline noise in NMR.

Infrared Spectroscopy (IR) Analysis

IR is the most rapid method to confirm conversion of the acid to the acid chloride. The
diagnostic shift of the carbonyl stretch is definitive.

Diagnostic Bands
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Functional Group

Wavenumber (

)

Intensity

Structural
Assignment

C=0 Stretch

1795 — 1805

Strong

Acyl Chloride
Carbonyl (Distinct
from Acid ~1710

)

C-O-C Stretch

1240 - 1250

Strong

Aryl alkyl ether

(Asymmetric)

C-O-C Stretch

1030 — 1050

Medium

Aryl alkyl ether
(Symmetric)

C=C Aromatic

1590, 1495

Medium

Benzene ring

breathing modes

C-CI Stretch

600 — 800

Weak/Med

Acyl-Chlorine bond
(often obscured in

fingerprint)

C-H Aromatic

750, 690

Strong

Mono-substituted
benzene (out-of-plane

bending)

Technical Insight: The shift from 1710

(COOH) to ~1800

(COCI) is the primary quality control metric. If a broad band remains at 2500-3300

(O-H stretch) or a peak persists at 1710

, the conversion is incomplete or hydrolysis has occurred.

Nuclear Magnetic Resonance (NMR) Data
H NMR (400 MHz, )

The proton spectrum is characterized by a distinct downfield shift of the
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-protons (adjacent to the carbonyl) compared to the starting acid.

Shift ( Coupling (
Position Multiplicity Integral Assignment

» PpmM) )

] Aromatic (C3,
Ar-H (meta) 7.26 —7.30 Multiplet 2H
C5)

Ar-H ) Aromatic (C2,

6.90 — 7.00 Multiplet 3H -
(ortho/para) C4, C6)
-CH2 4.02 Triplet 2H 6.0 Hz
_CH2 3.05-3.15 Triplet 2H 7.2Hz (Diagnostic)
CH?2 2.20-2.30 Quintet 2H 6-7 Hz

Critical Analysis:

e -Proton Shift: In the precursor acid, the

-protons appear at 2.58 ppm. In the chloride, the strong electron-withdrawing nature of the ClI
atom deshields these protons, shifting them downfield to ~3.10 ppm. This +0.5 ppm shift
confirms successful chlorination.

e Solvent Peaks: Expect

at 7.26 ppm.[2] If synthesized with

, look for broad acidic protons if hydrolysis has started.

C NMR (100 MHz, )
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Shift (
Carbon Type Assignment
» PpmM)
Carbonyl (C=0) 1735 Acid Chloride Carbonyl
Aromatic (Ipso) 158.5
Aromatic (Meta) 129.5 Benzene Ring
Aromatic (Para) 121.0 Benzene Ring
Aromatic (Ortho) 114.5 Benzene Ring
-CH2 65.8
Significant shift from acid ~30
-CH2 46.5 (Sig
ppm)
_CH2 24.8 Central methylene

Experimental Protocol: Sample Preparation

Due to the compound's moisture sensitivity, standard "open-air" preparation will lead to data

artifacts (hydrolysis peaks).

Strict Inert Handling Protocol

Drying: Ensure the NMR tube and pipette are oven-dried (>120°C) for at least 2 hours.

Solvent: Use

stored over molecular sieves (4A) to neutralize trace water and HCI.

Preparation:

o Flush the NMR tube with dry Nitrogen or Argon.

o Dissolve ~10-20 mg of the acid chloride in 0.6 mL
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o Do not filter through standard cotton/silica unless strictly dried, as this introduces moisture.

e Acquisition: Run the spectrum immediately.

Oven Dry Glassware
(120°C, 2h)

Solvent Prep
(CDCI3 over 4A Sieves)

Dissolution
(Inert Atmosphere)

Rapid Acquisition
(<15 mins)

Click to download full resolution via product page
Figure 2: Inert sampling workflow to prevent hydrolysis artifacts.

References

e National Institute of Standards and Technology (NIST). (n.d.). Phenoxyacetyl chloride Mass
Spectrum. NIST Chemistry WebBook. Retrieved October 26, 2023, from [Link]

e Organic Chemistry Portal. (n.d.). Conversion of Carboxylic Acids to Acid Chlorides. Retrieved
October 26, 2023, from [Link]

» Royal Society of Chemistry. (2014). Synthesis of chromanones via Friedel-Crafts acylation.
RSC Advances. Retrieved October 26, 2023, from [Link]

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1294281?utm_src=pdf-body-img
https://webbook.nist.gov/
https://www.organic-chemistry.org/
https://pubs.rsc.org/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. masterorganicchemistry.com [masterorganicchemistry.com]
e 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

o To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 4-
Phenoxybutanoyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294281#spectroscopic-data-nmr-ir-for-4-
phenoxybutanoyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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